molecular formula C18H20O4 B12160976 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione

8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B12160976
M. Wt: 300.3 g/mol
InChI Key: MBCCFAAVLAZPSG-UHFFFAOYSA-N
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Description

8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a synthetic organic compound belonging to the class of pyranochromenes. This compound is known for its unique structural features, which include a pyranochromene core with multiple substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with an aldehyde in the presence of a base, followed by cyclization to form the pyranochromene core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or acylated pyranochromenes .

Scientific Research Applications

8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl group differentiates it from other analogues, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2,2,10-trimethyl-6-propyl-3H-pyrano[3,2-g]chromene-4,8-dione

InChI

InChI=1S/C18H20O4/c1-5-6-11-7-15(20)21-16-10(2)17-13(8-12(11)16)14(19)9-18(3,4)22-17/h7-8H,5-6,9H2,1-4H3

InChI Key

MBCCFAAVLAZPSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC(O3)(C)C)C

Origin of Product

United States

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